1,4-Dimethyl-1H-imidazol-2-amine hydrochloride

Description

Structural Characterization

Molecular Formula and Isomeric Forms

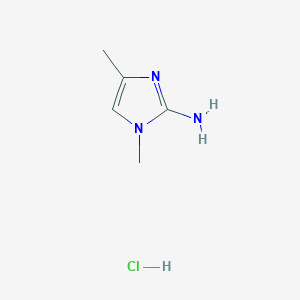

The compound’s molecular formula is C₅H₁₀ClN₃ , with a molecular weight of 147.61 g/mol . The structure consists of an imidazole ring with methyl groups at positions 1 and 4, an amino group at position 2, and a hydrochloride counterion. The numbering follows IUPAC conventions, where the imidazole ring is designated as 1H to indicate the position of hydrogenation.

No geometric isomers are reported due to the symmetrical placement of substituents. However, potential tautomerism could arise from the amino group’s resonance interactions, which are discussed in subsequent sections.

Tautomeric Equilibrium and Resonance Structures

The amino group at position 2 may participate in tautomerism, potentially forming imino or enamine structures. In the hydrochloride salt form, protonation likely stabilizes the amino tautomer (NH₂), as the chloride counterion facilitates hydrogen bonding. This aligns with general imidazole tautomerism trends, where protonation shifts equilibrium toward the more stable form.

Resonance structures involve delocalization of the lone pair from the amino group into the aromatic ring, enhancing stability. The methyl groups at positions 1 and 4 contribute to steric and electronic effects, modulating resonance contributions.

Crystallographic Studies and X-Ray Diffraction Data

No direct crystallographic data for 1,4-dimethyl-1H-imidazol-2-amine hydrochloride are available in the provided sources. However, related compounds like N,N-dimethyl-1H-benzo[d]imidazol-2-amine (C₉H₁₁N₃) exhibit crystallization in orthorhombic space groups (e.g., Pbca) with unit-cell parameters:

| Parameter | Value (Å) |

|---|---|

| a | 11.379 |

| b | 10.227 |

| c | 7.151 |

| Unit-cell volume | 832.318 |

| Space group | Pbca |

These findings suggest that imidazole derivatives with similar substitution patterns may adopt analogous packing motifs, though specific data for the target compound remain unreported.

Spectroscopic Analysis

While explicit spectral data for this compound are unavailable, general trends for imidazole derivatives provide insight:

NMR Spectroscopy

- ¹H NMR :

- Methyl groups at C1 and C4: singlet (~δ 3.0–3.5 ppm).

- Aromatic protons: multiplets in the δ 6.0–7.5 ppm range.

- NH₂ proton: broad signal (~δ 4.0–5.0 ppm), exchangeable with D₂O.

- ¹³C NMR :

- Methyl carbons: ~δ 25–30 ppm.

- Aromatic carbons: δ 120–150 ppm.

Infrared (IR) Spectroscopy

- N–H stretch : Broad peak at ~3300–3500 cm⁻¹.

- C=N vibrations : Strong absorption near 1600 cm⁻¹.

Mass Spectrometry (MS)

- Molecular ion : m/z 147.61 (C₅H₁₀ClN₃)⁺.

- Fragment ions: Loss of Cl⁻ (m/z 112.08) and NH₃ (m/z 127.06).

Comparative Structural Analysis with Related Imidazole Derivatives

The compound’s structure is contrasted with analogous imidazole derivatives in Table 1.

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 1,4-Dimethyl-1H-imidazol-2-amine HCl | C₅H₁₀ClN₃ | 147.61 | Methyl at C1/C4, NH₂ at C2 |

| 2-Aminoimidazole | C₃H₅N₃ | 83.09 | No methyl groups, NH₂ at C2 |

| 5,5-Dimethylhydantoin | C₅H₈N₂O₂ | 128.13 | Hydantoin ring, methyl at C5/C5 |

| N,N-Dimethyl-1H-benzo[d]imidazol-2-amine | C₉H₁₁N₃ | 147.20 | Benzene-fused imidazole, dimethyl |

Key distinctions :

- Steric Effects : Methyl groups at C1/C4 enhance steric hindrance compared to unsubstituted 2-aminoimidazole.

- Electronic Effects : Electron-donating methyl groups increase ring electron density, altering reactivity in nucleophilic substitution or electrophilic addition.

- Salt Formation : Hydrochloride counterion enhances solubility and stability compared to free bases.

Properties

IUPAC Name |

1,4-dimethylimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-3-8(2)5(6)7-4;/h3H,1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCQUFPJWMVYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Imidazole derivatives, however, are known to interact with a diverse range of biological targets due to their versatile structure.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes.

Biochemical Pathways

Imidazole compounds, in general, are involved in a wide range of biochemical pathways due to their diverse biological activity.

Biochemical Analysis

Biochemical Properties

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole compounds are known to bind to the heme iron atom of ferric cytochrome P450, influencing its activity. Additionally, this compound may interact with other enzymes involved in metabolic pathways, affecting their catalytic functions and overall biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to interfere with DNA activities, potentially affecting gene expression and cellular proliferation. The compound’s impact on cellular metabolism may involve alterations in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activities. For instance, imidazole compounds are known to inhibit cytochrome P450 enzymes by binding to the heme iron atom. This interaction can result in changes in gene expression and metabolic pathways, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, imidazole derivatives have been reported to cause dose-dependent changes in enzyme activities and metabolic pathways. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may lead to the formation of metabolites that can further participate in biochemical reactions. Imidazole compounds are known to affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Imidazole derivatives have been shown to penetrate tissues effectively, allowing them to reach their target sites and exert their biological effects. The distribution of the compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Imidazole compounds have been reported to localize in various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum. The localization of the compound can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C5H9ClN4

- Molecular Weight : 162.60 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to function as a ligand for several receptors and enzymes, modulating their activity. The imidazole ring structure contributes to its ability to participate in hydrogen bonding and coordination with metal ions, which is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,4-Dimethyl-1H-imidazol-2-amine | S. aureus | 32 µg/mL |

| 1,4-Dimethyl-1H-imidazol-2-amine | E. coli | 64 µg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. A study demonstrated that derivatives of imidazole showed cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 10.0 |

| HeLa (Cervical Cancer) | 8.5 |

These findings suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Anti-inflammatory Activity

Imidazole derivatives are noted for their anti-inflammatory effects. The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of imidazole derivatives:

- Antimicrobial Efficacy : A study by Jain et al. evaluated various imidazole derivatives against clinical isolates and reported promising results for compounds structurally related to this compound .

- Antitumor Potential : Research published in PMC highlighted that imidazole-based compounds exhibited significant cytotoxicity against multiple cancer cell lines, with the most active compounds showing IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties revealed that certain imidazole derivatives could effectively inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers .

Scientific Research Applications

Medicinal Chemistry

a. Inhibition of Enzymes

One of the notable applications of 1,4-dimethyl-1H-imidazol-2-amine hydrochloride is in the inhibition of specific enzymes. Research has identified imidazole derivatives as inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme linked to ceramide biosynthesis. Inhibitors targeting nSMase2 are being evaluated for their therapeutic potential in treating neurological disorders and cancer. For instance, studies have shown that modifications to the imidazole scaffold can enhance inhibitory potency against nSMase2, with some derivatives exhibiting IC50 values as low as 10 nM .

b. Anticancer Properties

Imidazole derivatives have also been explored for their anticancer properties. Compounds based on the imidazole structure have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific application of this compound in this context remains an area for further exploration.

Biological Research

a. Role as Chemical Probes

The compound serves as a chemical probe in biological studies aimed at elucidating the roles of specific proteins and pathways in disease states. Its structural features allow it to interact with various biological targets, making it useful for studying mechanisms underlying diseases such as Alzheimer's and other neurodegenerative conditions .

b. Modulation of Cellular Processes

Research indicates that imidazole derivatives can modulate cellular processes such as inflammation and apoptosis. Studies have shown that certain imidazole compounds can inhibit the release of extracellular vesicles in astrocytes, which is relevant for understanding neuroinflammatory processes .

Synthetic Methodologies

a. Synthesis of Imidazole Derivatives

The synthesis of this compound can be achieved through various methodologies, including metal-catalyzed reactions and microwave-assisted synthesis. Recent advancements have demonstrated efficient synthetic routes that allow for the introduction of diverse functional groups onto the imidazole ring, enhancing the compound's versatility for further derivatization .

b. Catalytic Applications

Imidazoles are increasingly used as ligands in catalysis due to their ability to stabilize metal complexes and facilitate various organic transformations. The use of N-heterocyclic carbenes derived from imidazoles has become commonplace in modern organic synthesis, showcasing their utility beyond medicinal applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Derivatives

| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Formula |

|---|---|---|---|---|

| 1,4-Dimethyl-1H-imidazol-2-amine HCl | Imidazole | 1-CH₃, 4-CH₃, 2-NH₂·HCl | Amine (protonated), methyl | C₅H₉N₃·HCl |

| 2-Amino-1-methyl-4H-imidazol-4-one | Imidazolone | 1-CH₃, 4-ketone, 2-NH₂ | Ketone, amine | C₄H₇N₃O |

| 1-Isopropyl-1H-imidazol-2-ylmethylamine diHCl | Imidazole | 1-isopropyl, 2-CH₂NH₂·2HCl | Amine (dihydrochloride), alkyl | C₇H₁₅N₃·2HCl |

| 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl | Dihydroimidazole | 2-phenyl (para-amine), 4,5-dihydro | Aromatic amine, saturated ring | C₉H₁₁N₃·HCl |

Key Observations :

- Backbone Variations : The target compound retains a planar imidazole ring, whereas derivatives like 4-(4,5-dihydro-1H-imidazol-2-yl)aniline HCl feature a saturated dihydroimidazole ring, reducing aromaticity and reactivity .

- Functional Groups: The presence of a ketone in 2-amino-1-methyl-4H-imidazol-4-one () introduces polarity but reduces basicity compared to the amine group in the target compound.

Physical and Chemical Properties

Table 2: Physicochemical Comparison

| Property | 1,4-Dimethyl-1H-imidazol-2-amine HCl | 2-Amino-1-methyl-4H-imidazol-4-one | 1-Isopropyl-1H-imidazol-2-ylmethylamine diHCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~147.46 | 113.12 | ~222.13 |

| Solubility | Highly water-soluble (HCl salt) | Soluble in water; poor in organics | Very high solubility (dihydrochloride) |

| Stability | Stable in aqueous media | Decomposes at 300°C | Likely hygroscopic due to diHCl form |

| Melting Point | Not reported | 300°C (decomposition) | Not reported |

Insights :

- Solubility : The hydrochloride and dihydrochloride salts (target compound and ) exhibit superior water solubility compared to neutral imidazolones (), which are only slightly soluble in alcohols .

- Thermal Stability : The ketone-containing derivative () decomposes at 300°C, suggesting higher thermal resistance due to conjugated π-systems, whereas imidazole hydrochlorides likely melt at lower temperatures .

Research Findings and Challenges

- Structural Flexibility : Imidazole derivatives exhibit tunable properties through substituent modification, as seen in the dihydroimidazole-aniline hybrid () .

- Limitations: The target compound’s lack of aromaticity in non-imidazole derivatives (e.g., dihydroimidazoles) may limit its use in applications requiring π-π interactions, such as gas adsorption (contrast with MOFs in ) .

Preparation Methods

General Synthetic Approaches to Substituted Imidazoles

The synthesis of substituted imidazoles, including 1,4-dimethyl derivatives, generally relies on multi-component condensation reactions, cyclization of amidines or amidoximes with α-haloketones or α-diketones, or catalytic transformations involving chalcones and amines. Recent advances have introduced metal-catalyzed and metal-free protocols that allow for regioselective substitution patterns.

- Cyclization of Amidines with α-Haloketones or α-Diketones: This classical approach involves condensation of amidines with α-haloketones or α-diketones to form the imidazole ring, allowing substitution at N-1 and C-2 positions.

- Copper-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines: A novel method uses Cu(OTf)2 and iodine catalysis to form 1,2,4-trisubstituted imidazoles via unusual C–C bond cleavage of chalcones and subsequent cyclization with benzylamines.

- Microwave-Assisted Cyclization of Amidoximes and Activated Alkynes: This method rapidly forms NH-imidazoles with ester or amino substitutions at the C-4 position under mild conditions.

Structural and Functional Considerations

- The methyl groups at N-1 and N-4 positions influence the electronic and steric environment of the imidazole ring, affecting reactivity and biological activity.

- The amino group at C-2 is a critical functional group for further derivatization and salt formation.

- Formation of the hydrochloride salt improves the compound’s solubility and stability for handling and application.

Summary Table of Preparation Methods and Key Features

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of Amidines with α-Haloketones | N,N-dimethyl amidines, α-haloketones, acid catalyst | Straightforward, classical method | Requires careful control of substitution |

| Cu(OTf)2 and I2 Catalyzed Reaction | Cu(OTf)2 (10 mol%), I2 (20 mol%), toluene, 50–70 °C | Mild conditions, good yields, scalable | Limited to trisubstituted imidazoles, adaptation needed |

| Microwave-Assisted Amidoxime Cyclization | Amidoximes, activated alkynes, DABCO, microwave | Rapid, mild, functional group tolerant | Equipment requirement, optimization needed for specific substitution |

Q & A

Q. How can alternative synthetic routes (e.g., microwave-assisted synthesis) impact reaction efficiency?

- Methodology : Microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields by enhancing energy transfer. Optimize parameters (power, temperature) using design-of-experiment (DoE) approaches. Compare green metrics (E-factor, atom economy) with traditional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.